molecular formula C21H26N4O3S B13834047 1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate

1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate

Cat. No.: B13834047
M. Wt: 414.5 g/mol
InChI Key: JFURRASTIUWPPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate typically involves the cyclization of amido-nitriles under mild reaction conditions. This process is often catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are tolerant to a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen functionalities, while reduction could produce a more saturated imidazoquinoxaline compound.

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and transcription factors involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1,3-diethyl-2-methyl-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C14H18N4.C7H8O3S/c1-4-17-10(3)18(5-2)14-13(17)15-11-8-6-7-9-12(11)16-14;1-6-2-4-7(5-3-6)11(8,9)10/h6-10H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

JFURRASTIUWPPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N(C2=NC3=CC=CC=C3[NH+]=C21)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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